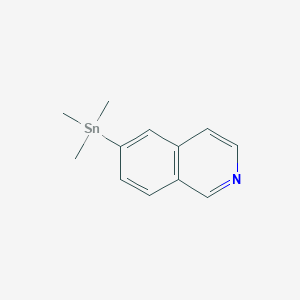

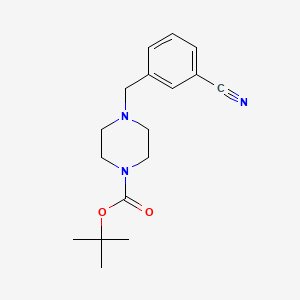

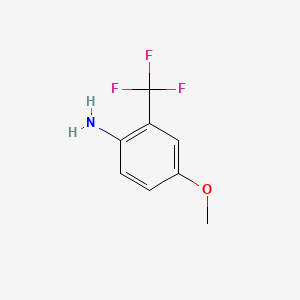

tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate

Vue d'ensemble

Description

The compound tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate is a chemical entity that belongs to the class of piperazine derivatives. Piperazine structures are commonly found in a variety of pharmacologically active compounds and are of significant interest in medicinal chemistry due to their versatility and biological relevance.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can adopt a chair conformation, providing a scaffold for various substituents. In the case of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, the piperazine ring adopts a chair conformation, and the molecule contains multiple rings with defined dihedral angles, indicating a complex three-dimensional structure . This complexity is typical of piperazine derivatives and is crucial for their interaction with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, depending on the functional groups attached to the piperazine core. For instance, the presence of a boronate group in tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate suggests potential for cross-coupling reactions . The fluorophenyl group in tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate indicates the possibility of nucleophilic aromatic substitution reactions . These reactions are essential for further functionalization and the development of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate provides insights into the steric effects and potential pharmacological utility of the molecule . The crystal and molecular structure of tert-butyl 4

Applications De Recherche Scientifique

Tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H23N3O2 . It’s often used as an intermediate in the synthesis of various organic compounds .

One potential application of this compound is in the field of medicinal chemistry . Piperazine derivatives, such as tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate, serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

The synthesis of these derivatives typically involves reactions with various reagents under specific conditions . The resulting compounds are then characterized using techniques such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The structures of the synthesized compounds are further confirmed by single crystal X-ray diffraction analysis .

The results of these studies often include the identification of new compounds with potential therapeutic applications. For example, the antibacterial and antifungal activities of the synthesized compounds are typically evaluated against several microorganisms .

For example, some piperazine derivatives are used in the development of new pharmaceuticals . They can exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

For example, some piperazine derivatives are used in the development of new pharmaceuticals . They can exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Safety And Hazards

- Hazard Statements : May cause skin and eye irritation (H315, H319). Harmful if ingested (H302). May cause respiratory irritation (H335).

- Precautionary Statements : Avoid inhalation, ingestion, and contact with skin and eyes. Handle in a well-ventilated area. Wear appropriate protective equipment.

- MSDS : Link to MSDS

Orientations Futures

Research on tert-butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate could explore its potential applications in medicinal chemistry, drug design, or material science. Further investigations into its biological activity and pharmacological properties are warranted.

Please note that the lack of extensive literature on this compound limits our analysis. For more detailed insights, additional research would be necessary. 🧪🔬

Propriétés

IUPAC Name |

tert-butyl 4-[(3-cyanophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-9-7-19(8-10-20)13-15-6-4-5-14(11-15)12-18/h4-6,11H,7-10,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNLUSMHXRJUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301162038 | |

| Record name | 1,1-Dimethylethyl 4-[(3-cyanophenyl)methyl]-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301162038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate | |

CAS RN |

203047-35-2 | |

| Record name | 1,1-Dimethylethyl 4-[(3-cyanophenyl)methyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203047-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-[(3-cyanophenyl)methyl]-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301162038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)

![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)

![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)